molecular formula C6H8O3 B12361961 Furaneol-13C2

Furaneol-13C2

Cat. No.: B12361961
M. Wt: 130.11 g/mol
InChI Key: INAXVXBDKKUCGI-NDLBAUGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaneol-13C2, also known as Strawberry furanone-13C2, is a stable isotope-labeled compound. It is a derivative of Furaneol, which is a naturally occurring aroma compound found in various fruits, especially strawberries. The compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furaneol-13C2 can be synthesized through the catalytic reaction of rhamnose in the presence of a phosphate buffer with a pH of 5-7, an organic solvent, and a peptide. The mixture is heated to a reflux state to facilitate the reaction .

Industrial Production Methods

The industrial production of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

Furaneol-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different aldehydes or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Furaneol-13C2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furaneol-13C2 involves its incorporation into metabolic pathways where it acts as a labeled tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs and compounds .

Comparison with Similar Compounds

Furaneol-13C2 is unique due to its stable isotope labeling, which makes it highly valuable for research purposes. Similar compounds include:

This compound stands out due to its specific labeling with carbon-13, which enhances its utility in scientific research.

Properties

Molecular Formula

C6H8O3

Molecular Weight

130.11 g/mol

IUPAC Name

4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1

InChI Key

INAXVXBDKKUCGI-NDLBAUGKSA-N

Isomeric SMILES

CC1C(=O)C(=[13C](O1)[13CH3])O

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

Origin of Product

United States

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